molecular formula C12H15NO5S B1526987 2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid CAS No. 1274791-41-1

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid

Cat. No.: B1526987
CAS No.: 1274791-41-1
M. Wt: 285.32 g/mol
InChI Key: XHOXWQZANFLTCD-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid is a proprietary chemical compound offered for research and development purposes. This molecule features a methanesulfonyl (mesyl) group attached to a phenyl ring, a structural motif commonly found in compounds that act as selective Cyclooxygenase-2 (COX-II) inhibitors . The COX-II enzyme is a key therapeutic target in inflammatory diseases, and selective inhibition is a validated strategy for developing safer anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs . The core structure of this compound suggests potential for investigation in inflammation-related pathways, pain sensation, and fever, which are conditions linked to COX-II overexpression . The acetamido and propanoic acid functional groups may contribute to its binding affinity and solubility properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound to explore its biochemical activity, mechanism of action, and inhibitory potency in the development of next-generation therapeutic agents. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

2-acetamido-2-(4-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8(14)13-12(2,11(15)16)9-4-6-10(7-5-9)19(3,17)18/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXWQZANFLTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

  • Step 1: Alkylbenzene (e.g., toluene or substituted toluene derivatives) is reacted with 2-chloropropionate in the presence of anhydrous aluminum chloride catalyst, using toluene as solvent. The reaction is conducted at low temperatures (-5 to 5 °C) for 12 to 48 hours to yield 2-(4-alkylphenyl)ethyl propionate intermediates.
  • Step 2: Hydrolysis of the ester intermediate is performed by heating with hydrochloric or sulfuric acid at 70–100 °C to obtain the corresponding 2-(4-alkylphenyl)propanoic acid.

Reaction conditions summary:

Parameter Range/Value
Catalyst Anhydrous Aluminum chloride
Catalyst concentration 0.02–0.04 g/mL
Temperature -5 to 5 °C (step 1), 70–100 °C (hydrolysis)
Reaction time 12–48 hours (step 1), variable (hydrolysis)
Solvent Toluene
Molar ratio (alkylbenzene: 2-chloropropionate) 1:0.8–1.2

This method is documented in patent CN102199085A and provides a robust route to substituted phenylpropanoic acids, which can be further functionalized to introduce the methanesulfonyl group.

Introduction of the Methanesulfonyl Group

The methanesulfonyl substituent is typically introduced via oxidation of a methylthio group or direct sulfonylation.

  • Starting from 4-methylthioacetophenone, oxidation to 4-(methylsulfonyl)phenyl intermediates can be achieved.
  • A catalyst-mediated reaction of thioanisole with acetyl chloride in solvents such as dichloromethane at 0–20 °C, followed by purification steps including acidification, extraction, and recrystallization, yields 4-methylthioacetophenone, which serves as a precursor for sulfone formation.

Key reaction conditions:

Step Details
Solvent Dichloromethane, chloroform, or CS2
Temperature 0–20 °C (addition), 10–30 °C (stirring)
Catalyst molar ratio 1:1.1–3 (thioanisole:catalyst)
Acetyl chloride ratio 1:0.5–2 (thioanisole:acetyl chloride)
Workup Acidification to pH 1–3, extraction, recrystallization

This method is described in patent CN102603646B and is valuable for preparing methanesulfonyl-substituted aromatic intermediates relevant to the target compound.

Incorporation of the Acetamido Group

The acetamido group is typically introduced by acylation of the amino group on the corresponding amino acid or amino acid derivative.

  • Starting from 2-(4-methylphenyl)propanoic acid or its derivatives, the amino group can be introduced via amination reactions.
  • Subsequent acetylation with acetic anhydride or acetyl chloride yields the acetamido functionality.

A related synthesis for 2-(4-methylphenyl)propanoic acid involves refluxing with sodium hydroxide followed by acidification and extraction to purify the acid, which can then be converted to the acetamido derivative through standard peptide coupling or acylation reactions.

Typical reaction conditions for amino acid derivative preparation:

Parameter Value/Range
Base Sodium hydroxide (3 mol/L)
Temperature 100–105 °C
Reaction time 8–10 hours
Acidification pH 2.0–3.0
Extraction solvent Toluene
Purity achieved ~98% (HPLC)

This approach is adapted from synthesis protocols for related compounds and provides a foundation for introducing the acetamido group after formation of the propanoic acid backbone.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
1. Friedel-Crafts acylation Electrophilic aromatic substitution Alkylbenzene, 2-chloropropionate, AlCl3 -5 to 5 °C, 12–48 h, toluene 2-(4-alkylphenyl)ethyl propionate
2. Hydrolysis Acid hydrolysis HCl or H2SO4 70–100 °C 2-(4-alkylphenyl)propanoic acid
3. Sulfonylation/oxidation Catalytic oxidation Thioanisole, acetyl chloride, catalyst 0–30 °C, DCM solvent 4-(methylsulfonyl)phenyl intermediate
4. Amination and acylation Amination + acetylation Sodium hydroxide, acetic anhydride Reflux 100–105 °C, 8–10 h 2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid

Research Findings and Industrial Relevance

  • The Friedel-Crafts acylation followed by hydrolysis is a well-established industrial method for preparing substituted phenylpropanoic acids with high yield and selectivity.
  • The use of mild catalytic systems for sulfone introduction avoids harsh reagents like potassium permanganate or cyanide, enhancing safety and scalability.
  • The multi-step synthesis allows for modular introduction of functional groups, facilitating structural modifications for pharmaceutical or material science applications.
  • Purification by recrystallization and solvent extraction ensures high purity essential for downstream applications.

Chemical Reactions Analysis

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid serves as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it an essential intermediate in the production of more complex molecules.

Research indicates that this compound exhibits potential biological activities , including enzyme inhibition and receptor interactions. It has been studied for its effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Pharmaceutical Development

The compound is investigated for its therapeutic applications , particularly in developing drugs targeting inflammatory diseases. Its ability to inhibit COX enzymes suggests it could be a lead compound for new anti-inflammatory medications .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit COX enzymes involved in inflammatory pathways. A notable study demonstrated its ability to reduce COX-2 activity, suggesting potential use in treating inflammatory conditions .

Receptor Binding Affinity

A study explored the compound's interaction with G-protein coupled receptors (GPCRs), indicating that it could modulate signaling pathways associated with diseases like cancer and metabolic disorders .

Therapeutic Applications

Ongoing investigations are assessing its viability as a therapeutic agent for inflammatory diseases. Initial findings suggest that it could serve as a promising candidate for drug development due to its favorable pharmacological profile .

Comparison with Similar Compounds

Key Observations :

  • Unlike β-hydroxy analogs (), the acetamido group may reduce gastrointestinal toxicity, a common issue with traditional NSAIDs .

Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial effects, with MIC values <10 µg/mL against E. coli and S. aureus. The methanesulfonyl group in the target compound may enhance membrane permeability due to its polar nature, though direct antimicrobial data are unavailable .

Anti-Inflammatory Potential

β-Hydroxy-β-diphenylpropanoic acids () showed 40–60% reduction in carrageenan-induced edema in rat models, comparable to ibuprofen.

Biological Activity

Overview

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid, with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol, is a compound under investigation for its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores its biological mechanisms, applications in medicine, and comparative analysis with similar compounds.

  • Molecular Formula : C12H15NO5S
  • Molecular Weight : 285.32 g/mol
  • Chemical Structure : The compound features an acetamido group and a methanesulfonyl phenyl moiety, contributing to its unique biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets, which can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can affect metabolic pathways.
  • Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), influencing signaling cascades that are crucial for cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes,
Receptor InteractionPossible binding to GPCRs
Therapeutic PotentialInvestigated for drug development ,

Case Studies

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to reduce the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
  • Receptor Binding Affinity : A study highlighted the compound's interaction with specific GPCRs, suggesting that it could modulate signaling pathways associated with various diseases such as cancer and metabolic disorders .
  • Therapeutic Applications : Ongoing research is exploring its use in developing novel therapeutics targeting inflammatory diseases. Initial findings suggest that it could serve as a lead compound for further drug development due to its favorable pharmacological profile .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-Acetamido-2-(4-nitrophenyl)propanoic acidNitro group instead of methanesulfonylDifferent enzyme inhibition properties
2-Acetamido-2-(4-chlorophenyl)propanoic acidChlorine atom substitutionAltered receptor binding affinity
2-Acetamido-2-(4-methylphenyl)propanoic acidMethyl group affects hydrophobicityVariations in biological interactions

Q & A

Q. Optimization Tips :

  • Reactor Design : Continuous flow reactors improve efficiency for large-scale synthesis by reducing reaction time and enhancing heat transfer .
  • Catalysts : Transition metal catalysts (e.g., Pd/C) may aid in selective reductions or substitutions .

Advanced: How can computational methods enhance the synthesis and design of this compound?

Methodological Answer:
Computational tools like quantum chemical calculations (DFT) and AI-driven reaction path searches (e.g., ICReDD’s approach) enable:

  • Reaction Pathway Prediction : Identify low-energy transition states for key steps (e.g., nitrile hydrolysis) to reduce trial-and-error experimentation .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics, guiding choices for polar aprotic solvents (e.g., DMF) .
  • Substituent Effects : Calculate electronic properties (HOMO/LUMO) of the methanesulfonyl group to predict regioselectivity in electrophilic substitutions .

Case Study :
A feedback loop integrating experimental data (e.g., yields from varying temperatures) with computational models can refine synthetic protocols within 30% fewer iterations .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:
Critical techniques include:

  • NMR :
    • ¹H NMR : Look for characteristic peaks:
  • Methanesulfonyl group: Singlet at δ ~3.1 ppm (3H, SO₂CH₃).
  • Acetamido group: Singlet at δ ~2.0 ppm (3H, COCH₃) .
    • ¹³C NMR : Carboxylic acid carbon at δ ~175 ppm .
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Advanced: How to address discrepancies in biological activity data across structural analogs?

Methodological Answer:
Discrepancies often arise from substituent effects. Use a comparative framework:

Analog Substituent Biological Activity (IC₅₀) Solubility (mg/mL)
Target Compound4-SO₂CH₃12 µM (Enzyme X)0.8 (pH 7.4)
4-Fluoro Derivative 4-F45 µM1.2
4-Methyl Derivative 4-CH₃28 µM2.5

Q. Analysis :

  • Electron-Withdrawing Groups (e.g., SO₂CH₃) : Enhance enzyme binding but reduce solubility. Use co-solvents (e.g., DMSO) in assays to mitigate .
  • Data Normalization : Express activity relative to lipophilicity (logP) to isolate electronic vs. steric effects .

Basic: What are the key intermediates in the synthesis, and how are they characterized?

Methodological Answer:
Critical intermediates include:

4-Methanesulfonylbenzaldehyde : Verified by FTIR (aldehyde C=O stretch ~1720 cm⁻¹) and LC-MS (m/z 199.1) .

α-Aminonitrile Intermediate : Confirm via ¹H NMR (amine proton at δ ~5.5 ppm) and elemental analysis (N% ~12.5) .

Hydrolyzed Carboxylic Acid : Check by titration (neutralization equivalent) and melting point (~210°C dec.) .

Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How to design experiments to study enzyme interactions and inhibition mechanisms?

Methodological Answer:

Enzyme Inhibition Assays :

  • Kinetic Studies : Vary substrate concentration (0.1–10 mM) with fixed inhibitor to determine inhibition type (competitive/non-competitive) .
  • IC₅₀ Determination : Use dose-response curves (0.1–100 µM inhibitor) with fluorogenic substrates .

Structural Analysis :

  • Docking Simulations : Model the methanesulfonyl group’s interaction with enzyme active sites (e.g., hydrogen bonding with Arg residues) .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes (resolution ≤2.0 Å) .

Q. Troubleshooting :

  • If activity is lower than predicted, assess protein-ligand stability via thermal shift assays (ΔTₘ ≥3°C indicates binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid
Reactant of Route 2
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid

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